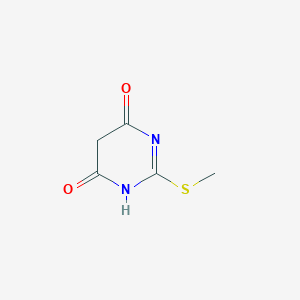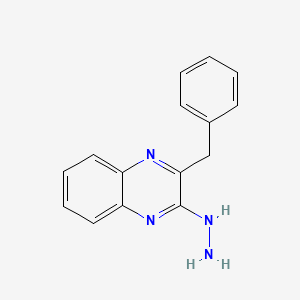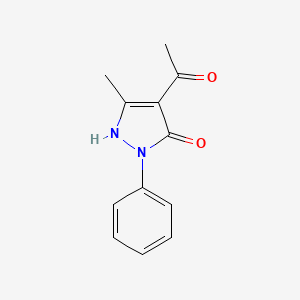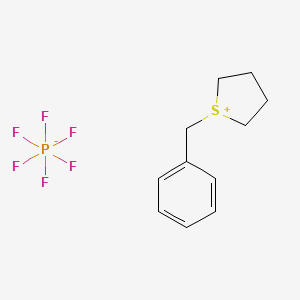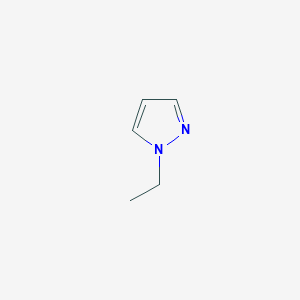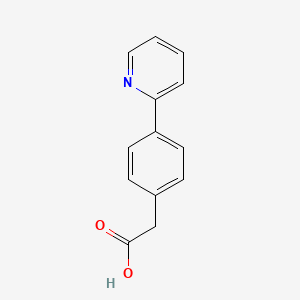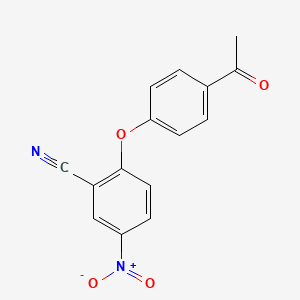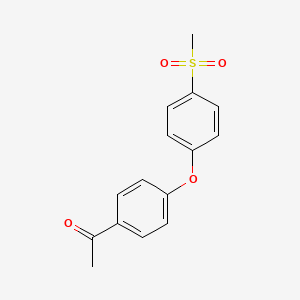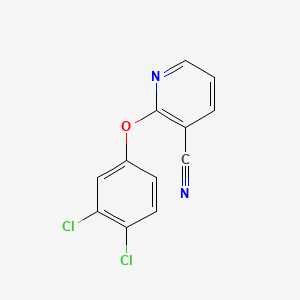
2,6-二氯-4-羟基苯甲醛
概述
描述
“2,6-Dichloro-4-hydroxybenzaldehyde” is a chlorinated organic compound . Its CAS Number is 60964-09-2 and its molecular weight is 191.01 . It is stored at room temperature in an inert atmosphere . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “2,6-Dichloro-4-hydroxybenzaldehyde” involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C . The reaction is catalyzed by phosphorus pentachloride and light . The method ensures easy production control, little material consumption, and low production cost .
Molecular Structure Analysis
The InChI Code for “2,6-Dichloro-4-hydroxybenzaldehyde” is 1S/C7H4Cl2O2/c8-6-1-4 (11)2-7 (9)5 (6)3-10/h1-3,11H . The InChI key is WWFRBIPLCLSKNH-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound can be used as an analytical reagent . It is also involved in the synthesis of benzothiazoles .
Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored at room temperature in an inert atmosphere .
科学研究应用
Chromatographic Analysis
2,6-Dichloro-4-hydroxybenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) investigated the separation of chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column. Their research provides data on the retention indices for compounds like 2,6-Dichloro-4-hydroxybenzaldehyde, highlighting its behavior in chromatographic processes (Korhonen & Knuutinen, 1984).
Catalyst in Organic Synthesis
Jiang et al. (2014) explored the use of 2,6-Dichloro-4-hydroxybenzaldehyde in the field of organic synthesis. They developed a method for the oxyfunctionalization of benzylic C(sp3)–H using Cu(OAc)2 catalysis. This process transforms 2,6-disubstituted 4-cresols, including derivatives like 2,6-Dichloro-4-hydroxybenzaldehyde, into various aromatic carbonyl compounds, demonstrating its utility in pharmaceutical and practical applications (Jiang et al., 2014).
Environmental Transformations
Neilson et al. (1988) studied the transformations of halogenated aromatic aldehydes, including 2,6-Dichloro-4-hydroxybenzaldehyde, by anaerobic bacteria. Their research sheds light on the oxidation and reduction of the aldehyde group in these compounds, contributing to the understanding of how such chemicals might behave in environmental conditions, such as in sediments and water bodies (Neilson et al., 1988).
Solid Phase Organic Synthesis
Swayze (1997) investigated the use of 4-hydroxybenzaldehyde derivatives, including 2,6-Dichloro-4-hydroxybenzaldehyde, as linkers for solid phase organic synthesis. This research provides insights into how these compounds can be used to create secondary amides, which are important in various synthetic applications (Swayze, 1997).
Reaction with Alkynes, Alkenes, or Allenes
Kokubo et al. (1999) explored the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, involving the cleavage of the aldehyde C-H bond. This study demonstrates the versatility of compounds like 2,6-Dichloro-4-hydroxybenzaldehyde in chemical reactions, particularly in the formation of 2-alkenoylphenols (Kokubo et al., 1999).
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements include H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .
Relevant Papers
The relevant papers for “2,6-Dichloro-4-hydroxybenzaldehyde” include studies on its synthesis , its use in chemical reactions , and its physical and chemical properties .
属性
IUPAC Name |
2,6-dichloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFRBIPLCLSKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336009 | |
| Record name | 2,6-dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-hydroxybenzaldehyde | |
CAS RN |
60964-09-2 | |
| Record name | 2,6-dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

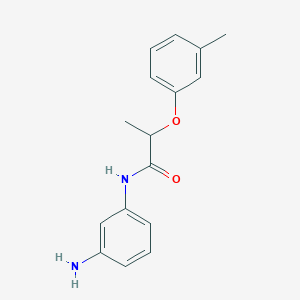
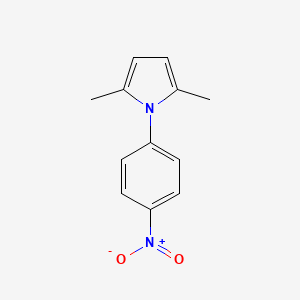
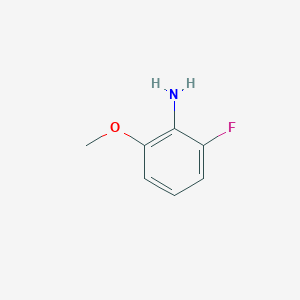
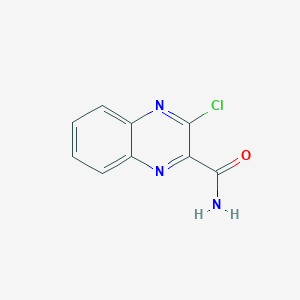
![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)
